

## (R)-2-Methyl-4-penten-1-ol properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Penten-1-ol, 4-methyl
Cat. No.: B15075314

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An In-depth Technical Guide on the Properties of (R)-2-Methyl-4-penten-1-ol

This technical guide provides a comprehensive overview of the core properties of (R)-2-Methyl-4-penten-1-ol, a chiral alcohol with applications in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

## **Physicochemical Properties**

(R)-2-Methyl-4-penten-1-ol is a chiral organic compound. While extensive experimental data for this specific enantiomer is not readily available in public databases, computed properties and data for the racemic mixture provide valuable insights.

Table 1: Physicochemical Properties of (R)-2-Methyl-4-penten-1-ol



Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O	PubChem[1][2]
Molecular Weight	100.16 g/mol	PubChem[1][2]
IUPAC Name	(2R)-2-methylpent-4-en-1-ol	PubChem[2]
CAS Number	5673-98-3 (for the racemic mixture)	PubChem[1]
Boiling Point	Not available	
Melting Point	Not available	_
Density	Not available	-
Specific Rotation [α]D	Not available	<del>-</del>
XLogP3	1.4	PubChem (Computed)[2]
Complexity	50.1	PubChem (Computed)[2]

## **Spectroscopic Data**

Spectroscopic data is crucial for the identification and characterization of (R)-2-Methyl-4-penten-1-ol. The following data is for the racemic mixture of 2-Methyl-4-penten-1-ol, which is expected to be identical to that of the pure (R)-enantiomer in terms of chemical shifts and fragmentation patterns.

Table 2: Spectroscopic Data for 2-Methyl-4-penten-1-ol



Spectrum Type	Key Peaks/Signals	Source
<sup>1</sup> H NMR	Data not explicitly detailed in search results.	
<sup>13</sup> C NMR	Data not explicitly detailed in search results.	
Mass Spectrometry (GC-MS)	Data available but specific fragments not detailed.	PubChem[1]
Infrared (IR) Spectroscopy	Data not available.	

## **Synthesis**

A specific, detailed experimental protocol for the asymmetric synthesis of (R)-2-Methyl-4-penten-1-ol was not found in the performed searches. However, a general approach for the synthesis of a structurally similar chiral alcohol, (R)-(-)-penten-2-ol, can be referenced to illustrate a potential synthetic strategy. This method involves the asymmetric allylation of an aldehyde using a chiral borane reagent.

# Representative Experimental Protocol: Asymmetric Synthesis of (R)-(-)-Penten-2-ol

This protocol is for the synthesis of a related chiral alcohol and is provided as an illustrative example of a potential synthetic route.

Reaction: Asymmetric allylation of acetaldehyde.

#### Reagents and Materials:

- (-)-lpc<sub>2</sub>B(allyl)borane ((-)-B-allyldiisopinocampheylborane)
- Acetaldehyde
- Anhydrous diethyl ether (Et<sub>2</sub>O)
- 3 M Sodium hydroxide (NaOH) solution



- 30% Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Standard laboratory glassware for inert atmosphere reactions

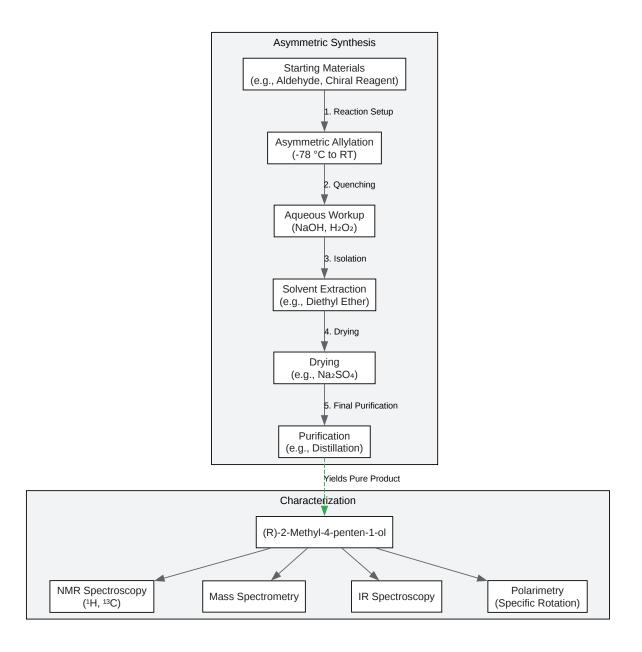
#### Procedure:

- A solution of (-)-Ipc<sub>2</sub>B(allyl)borane in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere.
- A solution of acetaldehyde in anhydrous diethyl ether is added dropwise to the cooled borane solution.
- The reaction mixture is stirred at -78 °C for a specified period to allow for the asymmetric addition to occur.
- The reaction is quenched by the sequential addition of 3 M NaOH solution and 30% H<sub>2</sub>O<sub>2</sub>.
- The mixture is allowed to warm to room temperature and stirred for an additional period.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation to yield (R)-(-)-penten-2-ol.

## Visualization of a Potential Synthetic Workflow

The following diagram illustrates a generalized workflow for the asymmetric synthesis and characterization of a chiral alcohol like (R)-2-Methyl-4-penten-1-ol, based on the representative protocol described above.





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Caption: Generalized workflow for the synthesis and characterization of (R)-2-Methyl-4-penten-1-ol.



This guide summarizes the currently available information on (R)-2-Methyl-4-penten-1-ol. Further experimental research is required to fully characterize its physical and spectroscopic properties and to develop optimized, detailed synthetic protocols.

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### References

- 1. 2-Methyl-4-penten-1-ol | C6H12O | CID 534258 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-2-Methyl-4-penten-1-ol | C6H12O | CID 11274972 PubChem [pubchem.ncbi.nlm.nih.gov]
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